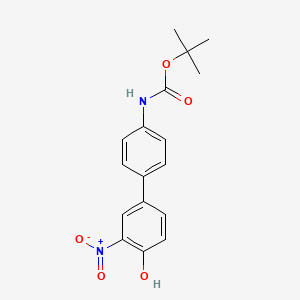

4-(4-BOC-Aminophenyl)-2-nitrophenol

Description

Properties

IUPAC Name |

tert-butyl N-[4-(4-hydroxy-3-nitrophenyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-17(2,3)24-16(21)18-13-7-4-11(5-8-13)12-6-9-15(20)14(10-12)19(22)23/h4-10,20H,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLHCBCNVSOONB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-BOC-Aminophenyl)-2-nitrophenol typically involves the following steps:

Protection: The amine group is protected using tert-butoxycarbonyl (BOC) to prevent unwanted reactions during subsequent steps.

Coupling: The protected amine is then coupled with the nitrophenol derivative under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and protection reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Types of Reactions:

Oxidation: The nitrophenol group can undergo oxidation reactions to form various oxidation products.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products:

Oxidation Products: Various quinones and other oxidized derivatives.

Reduction Products: Corresponding amines.

Substitution Products: Esters, ethers, and other substituted phenolic compounds.

Scientific Research Applications

4-(4-BOC-Aminophenyl)-2-nitrophenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(4-BOC-Aminophenyl)-2-nitrophenol involves its interaction with various molecular targets. The nitrophenol group can participate in redox reactions, while the BOC-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological molecules or participate in further chemical reactions.

Comparison with Similar Compounds

Positional Isomers of Nitrophenols

Nitrophenol derivatives vary significantly in physical and chemical properties based on substituent positions. Key examples include:

Key Observations :

- Melting Points: The presence of electron-withdrawing nitro groups generally increases melting points compared to non-nitrated phenols. For example, 4-Amino-3-nitrophenol (151–153°C) has a higher melting point than 4-Amino-2-nitrophenol (125–127°C) due to enhanced intermolecular interactions from the nitro group at C3 .

- Acidity: The ortho-nitro group in 4-(4-BOC-Aminophenyl)-2-nitrophenol increases acidity compared to meta- or para-substituted analogs, similar to 2-nitrophenol (pKa ~7.2 vs. phenol’s ~9.9) .

BOC-Protected Aryl Compounds

The BOC group is widely used to protect amines during synthesis. Comparable compounds include:

Key Observations :

- Reactivity: The boronic acid derivative (4-(N-BOC-Aminophenyl)boronic acid) is highly reactive in cross-coupling reactions, whereas this compound is more suited for electrophilic substitutions due to the nitro group’s directing effects .

- Stability : BOC protection enhances stability under basic conditions but is labile in acidic environments, a trait shared across BOC-protected analogs .

Crystallographic and Spectroscopic Comparisons

Studies on nitrophenol derivatives with imine or halogen substituents reveal:

- Crystal Packing: Compounds like (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol exhibit planar geometries stabilized by hydrogen bonding and π-π stacking, similar to the predicted structure of this compound .

- Spectroscopic Features: Nitro groups in ortho positions show distinct UV-Vis absorption bands (~400 nm) due to conjugation with the phenolic ring, a feature critical in sensor applications .

Q & A

Q. How can the structure of 4-(4-BOC-Aminophenyl)-2-nitrophenol be confirmed using spectroscopic methods?

- Methodological Answer: Structural confirmation requires a combination of NMR (¹H/¹³C), IR spectroscopy , and mass spectrometry .

- NMR : The BOC group’s tert-butyl protons (~1.3 ppm) and the aromatic protons of the nitrophenyl moiety (6.5–8.5 ppm) can be resolved. The hydroxyl proton (2-nitrophenol) may appear as a broad singlet (~10–12 ppm) .

- IR : Characteristic peaks include the BOC carbonyl (~1680–1720 cm⁻¹), nitro group asymmetric stretching (~1520 cm⁻¹), and phenolic O–H stretch (~3300 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of the BOC group, [M – C₄H₈O₂]⁺) provide molecular weight confirmation .

Q. What are the key considerations for synthesizing this compound under inert conditions?

- Methodological Answer:

- Protection of the amine : Use Boc₂O (di-tert-butyl dicarbonate) in a dry THF/DMF solvent system to protect the 4-aminophenyl group, ensuring minimal exposure to moisture to prevent deprotection .

- Nitration : Introduce the nitro group via mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate/hexane) .

- Workup : Neutralize with NaHCO₃, extract with dichloromethane, and purify via column chromatography (silica gel, gradient elution) .

Advanced Research Questions

Q. How can experimental design optimize photocatalytic degradation conditions for this compound?

- Methodological Answer: Use Box-Behnken Design (BBD) to test variables like pH (4–10), catalyst loading (CoFe₂O₄, 0.1–1.0 g/L), and H₂O₂ concentration (50–150 ppm).

- ANOVA analysis identifies significant factors (e.g., H₂O₂ contributes ~70% to degradation efficiency) .

- Response Surface Methodology (RSM) predicts optimal conditions (e.g., pH 9.5, 100 ppm H₂O₂, 0.5 g/L catalyst), achieving >95% degradation .

Q. How can contradictory data in degradation efficiency studies be resolved?

- Methodological Answer: Apply machine learning models (e.g., artificial neural networks) to analyze nonlinear interactions between variables. For example:

- Train models on datasets with pH, temperature, and oxidant levels to predict degradation efficiency .

- Validate with k-fold cross-validation (k=5) to reduce overfitting. Discrepancies may arise from unaccounted variables (e.g., light intensity in photocatalysis) .

Q. How does the BOC group influence the electronic properties of this compound?

- Methodological Answer: Conduct DFT calculations to analyze electron density distribution.

- The BOC group withdraws electrons via its carbonyl, reducing the electron density on the adjacent phenyl ring, which enhances stability against electrophilic attack.

- Compare frontier molecular orbitals (HOMO-LUMO gaps) with unprotected analogs to quantify electronic effects .

Methodological Guidance

Q. What techniques assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer:

- HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30) to monitor purity (>98%) and detect degradation products (e.g., free amine from BOC deprotection) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Degradation kinetics (zero/first-order) are modeled via LC-MS to identify instability triggers (e.g., hydrolysis at high humidity) .

Q. How to design a regioselective synthesis route to avoid byproducts in nitrophenol derivatives?

- Methodological Answer:

- Directing Groups : Use meta-directing groups (e.g., BOC-protected amine) to ensure nitration occurs at the 2-position of the phenol ring.

- Kinetic Control : Conduct nitration at –20°C to favor mono-nitration over di-nitration byproducts .

Data Analysis & Interpretation

Q. How to validate the reproducibility of synthetic yields across multiple batches?

- Methodological Answer: Perform statistical process control (SPC) using control charts (X̄-R charts) to monitor yield variability.

- Calculate process capability indices (Cpk >1.33 indicates robust reproducibility) .

- Root-cause analysis (e.g., Fishbone diagram) identifies variability sources (e.g., reagent lot differences) .

Q. What computational tools predict the solubility of this compound in mixed solvents?

- Methodological Answer: Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to simulate solubility in water/ethanol mixtures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.